molecular formula C16H32AlO2 B148219 Aluminum palmitate CAS No. 555-35-1

Aluminum palmitate

Cat. No.: B148219
CAS No.: 555-35-1
M. Wt: 283.41 g/mol
InChI Key: RGAXDXKVSRGKQE-UHFFFAOYSA-N
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Description

Aluminum palmitate (Al(C₁₆H₃₁O₂)₃) is the aluminum salt of palmitic acid (C₁₆:0), a saturated fatty acid. It is synthesized via the reaction of aluminum hydroxide with palmitic acid under controlled conditions. This compound is characterized by its hydrophobic nature due to the long hydrocarbon chain of palmitate, which influences its solubility and reactivity.

Properties

CAS No.

555-35-1

Molecular Formula

C16H32AlO2

Molecular Weight

283.41 g/mol

IUPAC Name

aluminum;hexadecanoate

InChI

InChI=1S/C16H32O2.Al/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);

InChI Key

RGAXDXKVSRGKQE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Al+3]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O.[Al]

Color/Form

White to yellow mass or powder

Other CAS No.

101012-91-3
555-35-1

physical_description

White to yellow solid;  [Merck Index] Light silvery-white odorless solid;  Insoluble in water;  [MSDSonline]

shelf_life

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/
Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/

solubility

Soluble in petroleum ether, ethanol, benzene
Practically insoluble in water or alcohol;  when fresh, dissolves in petroleum ether or oil turpentine
INSOL IN ACETONE

Synonyms

Hexadecanoic acid. aluminum salt

Origin of Product

United States

Preparation Methods

Precipitation from Aqueous Solutions

The most widely documented method involves the metathesis reaction between sodium palmitate and aluminum sulfate in aqueous media. This process follows the stoichiometric equation:
3C15H31COONa+Al2(SO4)32Al(C15H31COO)3+3Na2SO43\text{C}_{15}\text{H}_{31}\text{COONa} + \text{Al}_2(\text{SO}_4)_3 \rightarrow 2\text{Al}(\text{C}_{15}\text{H}_{31}\text{COO})_3 + 3\text{Na}_2\text{SO}_4
Key steps include:

  • Dissolving sodium palmitate in deionized water at 60–70°C to enhance solubility.

  • Gradual addition of aluminum sulfate solution under vigorous stirring to prevent localized supersaturation.

  • pH adjustment to 6.8–7.2 using dilute NaOH or H₂SO₄ to optimize precipitate formation.

  • Filtration through sintered glass crucibles and subsequent washing with ethanol to remove sulfate residues.

Critical Parameters

ParameterOptimal RangeEffect on Yield
Temperature60–70°CMaximizes reactant solubility
Molar Ratio (Al:PA)1:3Prevents Al(OH)₃ byproducts
Stirring Rate400–600 rpmEnsures homogeneous mixing

Sol-Gel Synthesis for Nanoparticulate Forms

Recent advances utilize sol-gel techniques to produce this compound-coated nanoparticles. Molecular dynamics simulations reveal that:

  • Palmitic acid molecules adopt a 45–60° tilt angle on aluminum surfaces, creating a semi-permeable passivation layer.

  • Coating densities above 2.1 molecules/nm² induce lattice strain in aluminum cores, reducing melting points by 12–18% compared to uncoated particles.

Reaction Scheme
Al3++3C15H31COOHEthanolAl(C15H31COO)3+3H+\text{Al}^{3+} + 3\text{C}_{15}\text{H}_{31}\text{COOH} \xrightarrow{\text{Ethanol}} \text{Al}(\text{C}_{15}\text{H}_{31}\text{COO})_3 + 3\text{H}^+
This method produces particles with 15–30 nm diameters but requires strict anhydrous conditions to prevent hydrolysis.

Industrial-Scale Production Strategies

Continuous Flow Reactor Design

Patent US2447064A details a continuous process featuring:

  • Parallel inlet streams for sodium palmitate and aluminum sulfate solutions.

  • Real-time pH monitoring with automated NaOH dosing.

  • Centrifugal separation achieving 98% product recovery.

Advantages Over Batch Processing

MetricBatch MethodContinuous Flow
Production Rate50 kg/day300 kg/day
Byproduct Formation8–12%<2%
Energy Consumption15 kWh/kg9 kWh/kg

Kinetic and Thermodynamic Considerations

Temperature Dependence

Arrhenius analysis of esterification kinetics shows:

  • Activation energy (EaE_a) for this compound formation: 23.4 kJ/mol.

  • Optimal temperature range: 55–65°C, beyond which thermal degradation of palmitate chains occurs.

pH-Dependent Speciation

The aluminum-palmitate system exhibits three distinct phases:

  • Acidic (pH <5) : Dominated by Al(H2O)63+\text{Al}(\text{H}_2\text{O})_6^{3+}, leading to incomplete ligand substitution.

  • Neutral (pH 6–8) : Stable Al(C15H31COO)3\text{Al}(\text{C}_{15}\text{H}_{31}\text{COO})_3 formation.

  • Alkaline (pH >9) : Competing hydroxide precipitation (Al(OH)3\text{Al}(\text{OH})_3).

Challenges and Mitigation Strategies

ChallengeCauseSolution
Sodium sulfate contaminationIncomplete washingCounter-current ethanol rinse
Particle agglomerationHigh surface energyAdditive: 0.1% oleic acid
Thermal degradationExothermic precipitationJacketed reactor cooling

Chemical Reactions Analysis

Types of Reactions

Aluminum palmitate, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : Aluminum palmitate serves as a reagent in organic synthesis, facilitating various chemical reactions due to its ability to form stable complexes with organic molecules .
  • Catalytic Activity : It acts as a catalyst in several reactions, enhancing the efficiency of chemical processes.

Biology

  • Cell Membrane Studies : Research has focused on this compound's interaction with cell membranes, exploring its potential role in cellular signaling pathways and membrane fluidity.
  • Microbicidal Activity : Studies indicate that metal complexes of fatty acids, including this compound, exhibit antimicrobial properties against various bacterial strains and fungi, suggesting potential applications in biomedical fields .

Medicine

  • Drug Delivery Systems : this compound is investigated for its use in drug delivery systems due to its ability to form stable emulsions and enhance bioavailability of therapeutic agents.
  • Vaccine Adjuvant : Its potential role as an adjuvant in vaccines is being explored, aiming to improve immune response through enhanced antigen presentation.

Industry

  • Cosmetics and Pharmaceuticals : In industrial applications, this compound is utilized as a lubricant, emulsifier, and thickening agent in cosmetics and pharmaceutical formulations .
  • Food Products : It is also employed in food processing as an emulsifying agent, contributing to the stability of food products.

Data Table: Comparison of this compound with Similar Compounds

CompoundSolubilityPrimary Applications
This compoundOrganic solventsCosmetics, pharmaceuticals, drug delivery
Aluminum StearateOrganic solventsLubricants, emulsifiers
Aluminum OleateOrganic solventsCoatings, inks
Aluminum MyristateOrganic solventsFood emulsifiers

Case Study 1: Drug Delivery Systems

A study published in the Journal of Biomedical Materials Research investigated the use of this compound in formulating nanoparticles for targeted drug delivery. The findings indicated that nanoparticles containing this compound demonstrated enhanced stability and controlled release properties compared to traditional carriers.

Case Study 2: Vaccine Development

Research conducted by the National Institutes of Health explored this compound's efficacy as a vaccine adjuvant. Results showed that formulations containing this compound significantly improved immune responses in animal models when compared to formulations without adjuvants.

Mechanism of Action

The mechanism of action of hexadecanoic acid, aluminum salt, involves its interaction with cell membranes and proteins. The aluminum ion can bind to various molecular targets, altering their structure and function. This binding can affect cellular signaling pathways, leading to changes in cellular behavior. The compound’s ability to form stable complexes with other molecules also contributes to its effectiveness in various applications .

Comparison with Similar Compounds

Aluminum palmitate shares functional and structural similarities with other aluminum salts and metal palmitates. Below is a detailed comparison:

Aluminum Hydroxide (Al(OH)₃)
Property This compound Aluminum Hydroxide
Chemical Structure Organic anion (palmitate) bound to Al³⁺ Inorganic hydroxide anion bound to Al³⁺
Solubility Insoluble in water, soluble in organic solvents Insoluble in water, forms colloids in acidic conditions
Bioavailability Lower absorption in brain and bone tissues compared to hydroxide Higher systemic absorption; raises brain aluminum levels significantly
Applications Napalm, limited pharmaceutical use Vaccine adjuvant, antacid, flame retardant

Research Findings :

  • In rats, dietary aluminum hydroxide increased brain aluminum concentrations by 30% compared to this compound, which showed minimal accumulation .
Aluminum Phosphate (AlPO₄)
Property This compound Aluminum Phosphate
Chemical Structure Organic anion (palmitate) Inorganic phosphate anion
Solubility Hydrophobic, dissolves in lipids Low water solubility, forms colloidal gels
Applications Limited to niche industrial uses Vaccine adjuvant, catalyst support
Toxicity Limited data; low acute toxicity Higher nephrotoxicity at high doses

Research Findings :

  • Aluminum phosphate adjuvants induce stronger Th2 immune responses compared to aluminum hydroxide, but neither property is shared by this compound .
Zinc Palmitate (Zn(C₁₆H₃₁O₂)₂)
Property This compound Zinc Palmitate
Chemical Stability Stable under dry conditions Prone to hydrolysis in humid environments
Applications Napalm, hydrophobic coatings Cosmetic thickener, corrosion inhibitor
Toxicity Low bioaccumulation Low toxicity; used in skin-safe products

Research Findings :

  • Zinc palmitate, unlike this compound, is associated with soapy globules in art conservation, where it forms crystalline structures with copper stearates .
Lead Palmitate (Pb(C₁₆H₃₁O₂)₂)
Property This compound Lead Palmitate
Reactivity Chemically inert Reacts with linseed oil to form crystalline networks
Applications Industrial uses Historical use in oil paints and varnishes
Toxicity Low acute toxicity Neurotoxic; restricted in modern applications

Research Findings :

Q & A

Q. What are the standard methods for synthesizing aluminum palmitate, and how do reaction parameters influence yield and purity?

this compound is typically synthesized via the reaction of palmitic acid with aluminum salts (e.g., aluminum chloride or hydroxide). Key parameters include molar ratio, temperature, and solvent choice. For instance, a 4-factor experimental design (molar ratio, enzyme loading, ultrasound power, duty cycle) optimized palmitate ester synthesis, demonstrating that molar ratios ≥1:5 enhance yield . Characterization via FTIR and NMR confirms carboxylate-Al³⁺ coordination, while XRD assesses crystallinity .

Q. Which analytical techniques are critical for characterizing this compound’s structural and thermal properties?

  • FTIR : Identifies carboxylate-Al³⁺ binding modes (e.g., monodentate vs. bidentate) through shifts in ν(COO⁻) bands.
  • TGA/DSC : Evaluates thermal stability; this compound typically degrades above 250°C due to hydrocarbon chain decomposition.
  • XRD : Confirms crystalline phase formation, with diffraction peaks at 2θ ≈ 5°–25° indicating lamellar structures .

Q. How can researchers ensure reproducibility in this compound synthesis?

  • Detailed Protocols : Document exact molar ratios, solvent purity, and reaction duration.
  • Statistical Validation : Use response surface methodology (RSM) to model variable interactions (e.g., enzyme loading vs. ultrasound power) .
  • Reference Standards : Compare FTIR/XRD data with published spectra .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s stability under varying pH and temperature conditions?

Stability studies involve:

  • pH Titration : Monitor precipitate formation at pH 4–10; this compound destabilizes in acidic conditions due to protonation of carboxylate groups.
  • Accelerated Aging : Expose samples to 40–80°C and analyze decomposition kinetics via Arrhenius plots. Contradictions in stability data may arise from impurities in aluminum precursors or inconsistent pH control .

Q. How can isotopic labeling (e.g., ¹³C) elucidate this compound’s metabolic interactions in biological systems?

  • Isotopomer Spectral Analysis (ISA) : Quantify ¹³C-acetate incorporation into palmitate’s acetyl-CoA pool using mass isotopomer distributions (MIDs). Software like INCA models polymerization of ¹³C-labeled units .
  • LC-MS/MS : Track labeled palmitate in cellular lipid fractions, correcting for natural ¹³C abundance .

Q. What statistical approaches resolve contradictions in this compound’s reported bioactivity or toxicity data?

  • Meta-Analysis : Pool data from multiple studies, adjusting for variables like particle size or cell line specificity.
  • Multivariate Regression : Identify confounding factors (e.g., residual solvents in synthesis) using software like Design Expert .

Methodological Challenges and Solutions

Q. How to design experiments investigating this compound’s role in lipid bilayer interactions?

  • Model Membranes : Use Langmuir-Blodgett troughs to study monolayer penetration at varying surface pressures.
  • Fluorescence Quenching : Incorporate pyrene-labeled palmitate to monitor membrane fluidity changes .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Process Analytical Technology (PAT) : Implement real-time FTIR monitoring to adjust reaction parameters dynamically.
  • Design of Experiments (DoE) : Optimize variables like mixing speed and solvent evaporation rates via fractional factorial designs .

Recommendations for Addressing Knowledge Gaps

  • Interdisciplinary Collaboration : Combine materials science (e.g., XRD/TGA) and biochemistry (e.g., ISA) to study this compound’s dual roles in catalysis and lipid metabolism.
  • Open Data Practices : Share raw FTIR/NMR files in repositories to facilitate meta-analyses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aluminum palmitate
Reactant of Route 2
Aluminum palmitate

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